molecular formula C12H16N2 B13634244 4-(pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole

4-(pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B13634244
M. Wt: 188.27 g/mol
InChI Key: VTQDNSLYRMIAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyrrolidine ring fused to an isoindole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isoindoline derivatives with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-pyrrolidin-1-yl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C12H16N2/c1-2-7-14(6-1)12-5-3-4-10-8-13-9-11(10)12/h3-5,13H,1-2,6-9H2

InChI Key

VTQDNSLYRMIAEM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC3=C2CNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.